1,2-Dibromo-3-fluorobenzene
Overview
Description
1,2-Dibromo-3-fluorobenzene, also known as this compound, is a useful research compound. Its molecular formula is C6H3Br2F and its molecular weight is 253.89 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organometallic Chemistry and Catalysis
1,2-Dibromo-3-fluorobenzene and similar compounds are used in organometallic chemistry, particularly as solvents for conducting organometallic reactions and transition-metal-based catalysis. Their fluorine substituents modify the electron donation properties, making them weakly binding to metal centers. This property is advantageous for using them as non-coordinating solvents or as ligands that are easily displaced in reaction processes (Pike, Crimmin, & Chaplin, 2017).
Spectroscopy and Molecular Structure Analysis
The structural and vibrational properties of fluorobenzene derivatives, including those similar to this compound, are studied using FTIR and FT-Raman spectroscopy. These studies aid in understanding the molecular structure and dynamics through the investigation of in-plane and out-of-plane vibrations (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
Crystal Structure Prediction
This compound and its derivatives have been the subject of studies in crystal structure prediction. Intermolecular potentials constructed from first principles are used to predict the crystal structures of these molecules, which is crucial for understanding their physical properties and potential applications (Misquitta, Welch, Stone, & Price, 2008).
Biodegradation Studies
Studies on the biodegradation of difluorobenzenes, which are structurally related to this compound, focus on their use as intermediates in industrial synthesis and their environmental impact. Understanding the microbial degradation pathways of these compounds is important for assessing their environmental persistence and potential risks (Moreira, Amorim, Carvalho, & Castro, 2009).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
It is known that the bromine atoms in the compound serve as reactive sites for further functionalization through various cross-coupling reactions. These reactions are pivotal in creating biaryl structures often found in pharmaceuticals.
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
Temporal Effects in Laboratory Settings
Metabolic Pathways
Properties
IUPAC Name |
1,2-dibromo-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNYXIICDFVJEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001821 | |
Record name | 1,2-Dibromo-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401001821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811711-33-8 | |
Record name | 1,2-Dibromo-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401001821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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